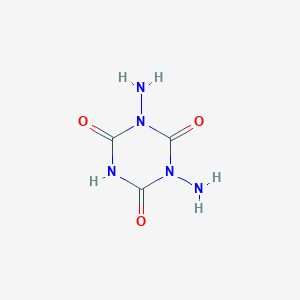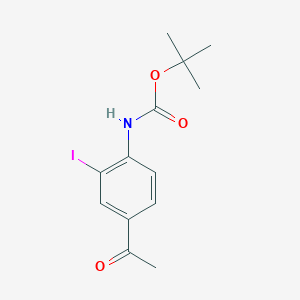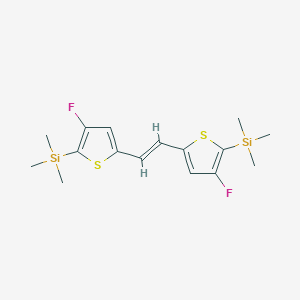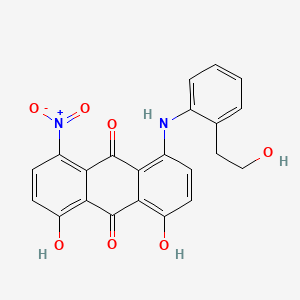
9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its anthracenedione core structure, which is substituted with various functional groups, including hydroxyl, amino, and nitro groups. It is known for its vibrant color and is often used in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- typically involves multiple steps, starting from anthracene. The process includes nitration, hydroxylation, and amination reactions. The nitration of anthracene is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The hydroxylation step involves the introduction of hydroxyl groups, which can be achieved using reagents like hydrogen peroxide in the presence of a catalyst. The final step, amination, involves the reaction of the intermediate compound with an appropriate amine, such as 2-hydroxyethylamine, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, aminoanthraquinones, and nitroanthraquinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the textile industry as a dye and in the production of pigments for paints and coatings.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS), which can cause oxidative damage to cellular structures. The molecular targets include DNA, enzymes involved in DNA replication, and cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Dihydroxy-4,5-dinitroanthraquinone
- 1-Amino-4,5-dihydroxy-9,10-anthracenedione
- 9,10-Anthracenedione, 1-hydroxy-4-(((4-(methylsulfonyl)oxy)phenyl)amino)-
Uniqueness
Compared to similar compounds, 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
82457-17-8 |
|---|---|
Fórmula molecular |
C22H16N2O7 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
1,8-dihydroxy-4-[2-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C22H16N2O7/c25-10-9-11-3-1-2-4-12(11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2 |
Clave InChI |
CFPXMCKUVHXIKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




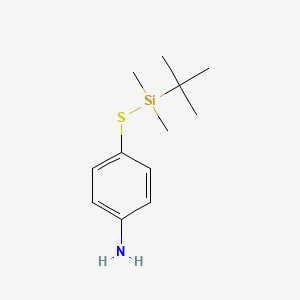

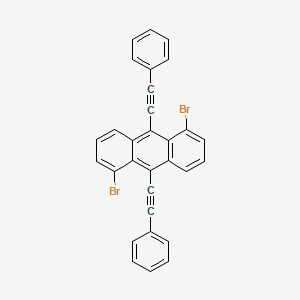
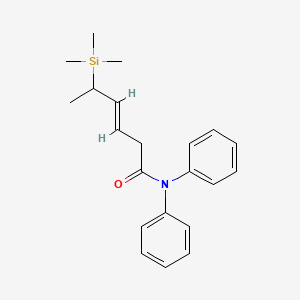
![[1-[(2R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl phosphono hydrogen phosphate](/img/structure/B13140871.png)
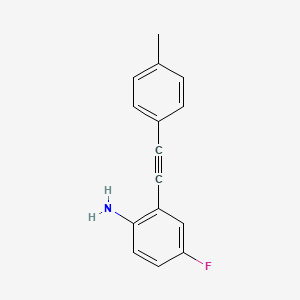
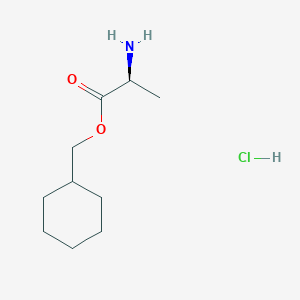
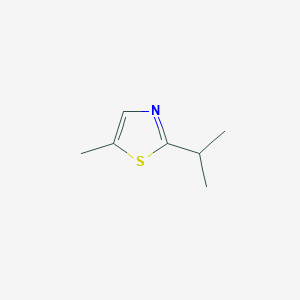
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
